2-(2-Bromophenoxy)-N,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromophenoxy)-N,4-dimethylaniline is an organic compound that belongs to the class of bromophenoxy derivatives. This compound is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an aniline moiety with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenoxy)-N,4-dimethylaniline typically involves the reaction of 2-bromophenol with N,4-dimethylaniline. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromophenoxy)-N,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding quinones or phenolic compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-(2-Bromophenoxy)-N,4-dimethylaniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-N,4-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(2-Bromophenoxy)acetic acid
- 2-(2-Bromophenoxy)-N-(3-chloro-2-methylphenyl)acetamide
- (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid
Comparison: Compared to these similar compounds, 2-(2-Bromophenoxy)-N,4-dimethylaniline is unique due to the presence of the N,4-dimethylaniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
832734-11-9 |
---|---|
Molecular Formula |
C14H14BrNO |
Molecular Weight |
292.17 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N,4-dimethylaniline |
InChI |
InChI=1S/C14H14BrNO/c1-10-7-8-12(16-2)14(9-10)17-13-6-4-3-5-11(13)15/h3-9,16H,1-2H3 |
InChI Key |
YNPDVCSEOIIJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)OC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.